Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-
Description
Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- (CAS: 647853-00-7, molecular formula: C₁₈H₁₁Cl₂N₃O₄) is a substituted benzamide derivative featuring a 2-chloropyridinyloxy phenyl group at the N-position and nitro/chloro substituents on the benzamide core. Commercial suppliers (e.g., Changzhou JOA Chemicals Co., Ltd.) list it as a specialty chemical, though its specific industrial uses remain undocumented in publicly accessible literature .
Properties
CAS No. |
647853-00-7 |
|---|---|
Molecular Formula |
C18H11Cl2N3O4 |
Molecular Weight |
404.2 g/mol |
IUPAC Name |
2-chloro-N-[4-(6-chloropyridin-2-yl)oxyphenyl]-5-nitrobenzamide |
InChI |
InChI=1S/C18H11Cl2N3O4/c19-15-9-6-12(23(25)26)10-14(15)18(24)21-11-4-7-13(8-5-11)27-17-3-1-2-16(20)22-17/h1-10H,(H,21,24) |
InChI Key |
QVLHKKZTZCKVQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)OC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- typically involves multi-step organic reactions. One common method starts with the chlorination of benzamide, followed by nitration and subsequent coupling with a pyridinyl group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems ensures consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert nitro groups to amines.
Substitution: Halogen atoms can be replaced with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism by which Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 5-nitro group enhances electrophilicity compared to triflumuron’s trifluoromethoxy (electron-withdrawing but less polar) or propachlor’s simple chloro substituents. This may influence reactivity in biological systems .
Physicochemical Properties
| Property | Target Compound | Triflumuron | Chlorsulfuron |
|---|---|---|---|
| Molecular Weight | 412.21 g/mol | 358.69 g/mol | 357.79 g/mol |
| Polar Groups | Nitro, Cl, pyridinyloxy | Trifluoromethoxy, Cl | Triazinyl, sulfonamide |
| Lipophilicity (Predicted logP) | ~3.5 (moderate) | ~4.2 (higher) | ~1.8 (lower) |
Analysis :
- The target compound’s nitro group increases polarity but is counterbalanced by chloro and aromatic groups, yielding moderate lipophilicity. This balance may enhance membrane permeability compared to chlorsulfuron but reduce it relative to triflumuron .
- The pyridinyloxy group could improve water solubility via hydrogen bonding, unlike triflumuron’s hydrophobic trifluoromethoxy .
Biological Activity
Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- is . Its structure includes a benzamide core with multiple substituents that contribute to its biological activity. The presence of chlorine and nitro groups enhances its reactivity and interaction with biological targets.
- Antimicrobial Activity : Research has shown that benzamide derivatives exhibit potent antimicrobial properties. For instance, a study highlighted that certain pyrrole-benzamide derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that benzamide derivatives could serve as lead compounds for developing new antibacterial agents.
- Anticancer Potential : A series of studies have evaluated the anticancer properties of benzamide derivatives. In particular, compounds featuring similar structural motifs have been found to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) indicates that specific substitutions on the benzamide scaffold enhance cytotoxicity against cancer cell lines .
- Anti-inflammatory Effects : Benzamides have also been investigated for their anti-inflammatory properties. Some derivatives have shown to inhibit key inflammatory pathways, potentially through the modulation of cytokine release and suppression of inflammatory mediators .
Case Study 1: Antibacterial Efficacy
In a comparative study, several benzamide derivatives were synthesized and screened for their antibacterial activity. Among them, the compound with the structure similar to Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- exhibited an MIC value comparable to established antibiotics like ciprofloxacin, indicating its potential as an effective antibacterial agent .
Case Study 2: Anticancer Activity
A specific derivative derived from the benzamide framework was tested against various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 5 µM, with IC50 values indicating strong potency in inhibiting tumor growth . This highlights the compound's potential role in cancer therapeutics.
Research Findings
Recent studies have focused on optimizing the synthesis of benzamide derivatives to enhance their biological activity. For example, modifications at the para position of the phenyl ring have been shown to improve both solubility and bioavailability, which are critical factors for therapeutic efficacy .
Table 1: Biological Activity Summary
| Compound | Activity Type | MIC/IC50 Value | Target Organism/Cell Line |
|---|---|---|---|
| Benzamide Derivative A | Antibacterial | 3.12 µg/mL | Staphylococcus aureus |
| Benzamide Derivative B | Anticancer | 5 µM | Various cancer cell lines |
| Benzamide Derivative C | Anti-inflammatory | Not specified | Inflammatory pathways in vitro |
Q & A
Q. 1.1. What synthetic methodologies are commonly employed for preparing 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitrobenzamide, and how can reaction conditions be optimized?
Answer: The compound is synthesized via multi-step reactions, typically involving alkylation, acylation, and nitro-group introduction. Key steps include:
- Alkylation : Reacting 4-hydroxyphenyl derivatives with 6-chloro-2-pyridinyl ethers under basic conditions (e.g., K₂CO₃ in DMF) .
- Acylation : Introducing the benzamide group using 2-chloro-5-nitrobenzoyl chloride in the presence of a coupling agent (e.g., DCC or HATU) .
- Purification : Reverse-phase HPLC or column chromatography to isolate the final product, with yields ranging from 54% to 76% depending on substituents .
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) during acylation minimize side reactions.
- Catalyst Selection : Use of HATU over DCC improves coupling efficiency for sterically hindered intermediates .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro-substituted intermediates .
Q. Table 1. Example Reaction Yields for Analogous Benzamide Derivatives
| Substituent Position | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| 4-Fluoro-2-CF₃ | 75 | >98% | |
| 2,4-Dichloro | 54 | 95% |
Q. 1.2. What analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, aromatic protons appear at δ 7.2–8.5 ppm, while nitro groups deshield adjacent protons .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula. For example, C₁₉H₁₂Cl₂N₃O₃ would show m/z ≈ 424 .
- HPLC : Retention time comparisons with standards ensure purity (>95% typical) .
Advanced Research Questions
Q. 2.1. How can X-ray crystallography resolve ambiguities in the molecular geometry of this benzamide derivative?
Answer:
- Data Collection : High-resolution X-ray diffraction (e.g., synchrotron sources) provides atomic-level detail. The SHELX suite (SHELXL, SHELXS) is widely used for structure refinement .
- Key Parameters :
- Example : A related compound, 4-chloro-N-(3,5-dimethylphenyl)benzamide, was resolved with R = 3.2% using SHELXL .
Q. Table 2. SHELX Program Applications in Structural Analysis
| Program | Function | Use Case Example |
|---|---|---|
| SHELXL | Refinement | High-resolution small molecules |
| SHELXD | Phase problem solving | Twinned macromolecules |
Q. 2.2. How do substituent modifications (e.g., chloro, nitro groups) influence this compound’s bioactivity as a pesticide?
Answer:
- Structure-Activity Relationship (SAR) :
- Nitro Group : Enhances electron-withdrawing effects, stabilizing interactions with target enzymes (e.g., chitin synthase in insects) .
- Chloro Substituents : Improve lipophilicity, aiding membrane penetration. Dual chloro groups at positions 2 and 6 increase insecticidal potency by 40% compared to mono-chloro analogs .
- Experimental Validation :
Q. 2.3. How can computational modeling predict the physicochemical properties of this compound?
Answer:
- Software Tools :
- PubChem Data :
Q. 2.4. How should researchers address contradictions in reported biological activity data?
Answer:
Q. 2.5. What novel applications could this compound have in material science?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
